3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine

Physicochemical profiling Lipophilicity Drug-likeness

3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine (CAS 825630-40-8) is a synthetic small-molecule heterocycle belonging to the imidazo[1,2-a]pyrazine class, a scaffold extensively explored for kinase inhibition. Its molecular formula is C₁₁H₁₀N₄O with a molecular weight of 214.22 g/mol, computed XLogP3 of 1.7, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C11H10N4O
Molecular Weight 214.22 g/mol
CAS No. 825630-40-8
Cat. No. B12900738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine
CAS825630-40-8
Molecular FormulaC11H10N4O
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCNC1=NC=CN2C1=NC=C2C3=COC=C3
InChIInChI=1S/C11H10N4O/c1-12-10-11-14-6-9(8-2-5-16-7-8)15(11)4-3-13-10/h2-7H,1H3,(H,12,13)
InChIKeyIOZKOEJGFXHVBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine (CAS 825630-40-8): Chemical Profile and Scaffold Identity for Research Sourcing


3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine (CAS 825630-40-8) is a synthetic small-molecule heterocycle belonging to the imidazo[1,2-a]pyrazine class, a scaffold extensively explored for kinase inhibition [1]. Its molecular formula is C₁₁H₁₀N₄O with a molecular weight of 214.22 g/mol, computed XLogP3 of 1.7, one hydrogen bond donor, and four hydrogen bond acceptors [2]. The compound features a furan-3-yl substituent at the 3-position and an N-methylamine at the 8-position of the fused bicyclic core. The imidazo[1,2-a]pyrazine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported as inhibitors of Brk/PTK6, Aurora kinases, PI3K, and JNK family kinases [1][3].

Why Generic Substitution of 3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine Compromises Target Engagement and Physicochemical Profiles


Within the imidazo[1,2-a]pyrazin-8-amine series, minor structural modifications produce substantial shifts in kinase selectivity, potency, and drug-like properties. The specific combination of an N-methyl group at the 8-position and a furan-3-yl ring at the 3-position generates a unique hydrogen-bonding and steric environment that cannot be replicated by analogs bearing N-cyclopropyl, thiophene, indole, or differently positioned furan substituents [1][2]. The furan oxygen serves as a hydrogen bond acceptor with distinct geometry compared to the sulfur in thiophene analogs, altering both target binding and physicochemical parameters such as lipophilicity [2]. Evidence from the broader imidazo[1,2-a]pyrazin-8-amine class demonstrates that substitution at the 3-position is a critical determinant of kinase inhibition potency and selectivity, making indiscriminate interchange between analogs scientifically unjustified without direct comparative data [1].

Quantitative Differentiation Evidence for 3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine Against Closest Analogs


Physicochemical Advantage: Reduced Lipophilicity (XLogP3) Versus Thiophene Analog Improves Aqueous Solubility Profile

The target compound (furan-3-yl) exhibits a computed XLogP3 of 1.7 [1], which is 0.7 log units lower than the directly comparable thiophene-2-yl analog (CAS 825630-51-1) at LogP 2.4 [2]. This lower lipophilicity for the furan derivative predicts improved aqueous solubility and reduced non-specific protein binding, consistent with the generally lower LogP of oxygen heterocycles relative to their sulfur counterparts.

Physicochemical profiling Lipophilicity Drug-likeness Solubility

Hydrogen Bond Acceptor Identity: Furan Oxygen Versus Thiophene Sulfur Alters Target Binding Geometry

The furan-3-yl group at the 3-position provides an oxygen atom as hydrogen bond acceptor (HBA count = 4 for the molecule [1]), whereas the thiophene-2-yl analog features sulfur which is a significantly weaker H-bond acceptor. Imidazo[1,2-a]pyrazin-8-amines are reported to bind in the ATP pocket of kinases such as PTK6, where the 3-position substituent interacts with the hinge region [2]. The oxygen-to-sulfur substitution in the heterocycle is a well-established SAR switch that can alter kinase selectivity profiles.

Kinase inhibition Structure-activity relationship Heterocycle SAR Binding mode

Molecular Weight Advantage: Lower MW (214.22) Versus Indole Analog (263.30) Enhances Ligand Efficiency Potential

The target compound has a molecular weight of 214.22 g/mol [1], which is 49.08 g/mol lower than the indole-4-yl analog (3-(1H-Indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine, CAS 825630-55-5) at 263.30 g/mol . This lower MW falls within the preferred range for lead-like compounds (MW ≤ 350), offering a superior starting point for fragment-based or ligand-efficiency-driven optimization campaigns where every atom must productively contribute to binding affinity.

Ligand efficiency Fragment-based drug discovery Lead-likeness Molecular weight

Rotatable Bond Count: Limited Flexibility (2 Rotatable Bonds) Suggests Reduced Conformational Entropy Penalty on Binding

The target compound contains only 2 rotatable bonds [1], indicating a relatively rigid structure compared to analogs with more flexible substituents. This limited conformational freedom is favorable for target binding as it reduces the entropic penalty upon complex formation. For context, the broader imidazo[1,2-a]pyrazin-8-amine class has produced tool compounds with low-nanomolar Brk/PTK6 inhibition (IC₅₀ in nM range) and high kinase selectivity, with DMPK properties partially attributed to the scaffold's intrinsic conformational constraints [2].

Conformational analysis Entropy Binding affinity Rigidification

Recommended Research and Procurement Scenarios for 3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Campaigns Targeting Brk/PTK6 or Related Tyrosine Kinases

The imidazo[1,2-a]pyrazin-8-amine scaffold has validated activity against breast tumor kinase (Brk/PTK6) with tool compounds achieving low-nanomolar IC₅₀ values and high selectivity [1]. The furan-3-yl substitution at the 3-position provides a hydrogen bond-capable heterocycle for hinge-region interactions, while the N-methyl group at the 8-position offers a defined steric and electronic profile. This compound serves as a strategic building block or scaffold-hopping starting point for medicinal chemistry programs exploring novel kinase inhibitors, particularly where oxygen-based heterocycle interactions are preferred over sulfur (thiophene) or larger aromatic systems (indole).

Fragment-Based Drug Discovery (FBDD) and Ligand-Efficiency-Driven Optimization

With a molecular weight of 214.22 g/mol [1], 2 rotatable bonds, and a favorable XLogP3 of 1.7, this compound meets key lead-like criteria (MW < 350, LogP < 3, rotatable bonds ≤ 3) and is suitable as a fragment or early lead scaffold. Its lower molecular weight compared to the indole analog (Δ MW = -49.08 g/mol) positions it favorably for fragment growth strategies where maintaining ligand efficiency during optimization is critical [2].

Physicochemical Property-Driven Compound Selection for Parallel SAR Libraries

When building focused libraries around the imidazo[1,2-a]pyrazine core, this compound's computed XLogP3 of 1.7 offers a distinct lipophilicity profile compared to the thiophene analog (LogP 2.4) [1][2]. This enables systematic exploration of the lipophilicity-activity relationship without introducing additional heteroatoms. Procurement of this specific furan derivative alongside the thiophene and indole analogs allows comprehensive SAR mapping of the 3-position heterocycle pharmacophore.

Computational Chemistry and Molecular Docking Validation Studies

The furan-3-yl group provides a well-defined oxygen-centered hydrogen bond acceptor for validating docking poses and scoring functions against kinase ATP-binding sites. Co-crystal structures of imidazo[1,2-a]pyrazin-8-amine derivatives with PTK6 at high resolution (1.70 Å) [1] provide a structural framework for computational modeling, where the furan oxygen's H-bond geometry can be explicitly compared to thiophene sulfur in free energy perturbation (FEP) or molecular dynamics simulations, guiding compound prioritization before synthesis.

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